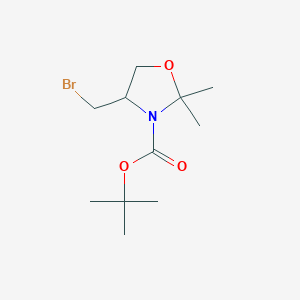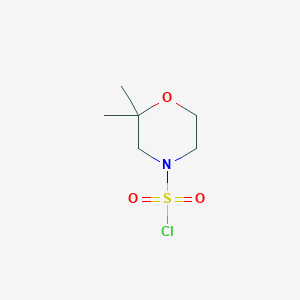
3-(Pyrimidin-4-yl)propanoic acid
Overview
Description
3-(Pyrimidin-4-yl)propanoic acid is a chemical compound with the CAS Number: 819850-17-4 . It has a molecular weight of 152.15 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(4-pyrimidinyl)propanoic acid . The InChI code is 1S/C7H8N2O2/c10-7(11)2-1-6-3-4-8-5-9-6/h3-5H,1-2H2,(H,10,11) .Physical And Chemical Properties Analysis
This compound is a white solid . The melting point is between 198-199°C .Scientific Research Applications
Antagonists for Osteoporosis Treatment
Research has identified potent and selective antagonists of the αvβ3 receptor, including compounds with structures similar to 3-(Pyrimidin-4-yl)propanoic acid. These compounds have shown promise in the prevention and treatment of osteoporosis, demonstrating significant efficacy in in vivo models of bone turnover (Coleman et al., 2004).
Synthesis of Pyrido[2,3-d]pyrimidines
Substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids have been used in reactions with various aromatic amines to synthesize pyrido[2,3-d]pyrimidines. This demonstrates the utility of this compound in creating novel molecular structures with potential pharmacological applications (Harutyunyan et al., 2015).
Inhibitors of Protein Kinase CK2
A series of (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids, similar in structure to this compound, were synthesized and tested as inhibitors of human protein kinase CK2. Certain compounds in this series have shown substantial inhibitory effects on CK2, underscoring the potential of related structures in targeted enzyme inhibition (Golub et al., 2011).
Structural and UV Studies of Uracil Derivatives
Uracil derivatives, including methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate, which bear resemblance to this compound, have been synthesized and characterized. These compounds' interactions with DNA, as indicated by their UV spectra, suggest potential applications in studying DNA-binding mechanisms (Yao et al., 2013).
Properties
IUPAC Name |
3-pyrimidin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)2-1-6-3-4-8-5-9-6/h3-5H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNJMRNPQZKKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652849 | |
| Record name | 3-(Pyrimidin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
819850-17-4 | |
| Record name | 3-(Pyrimidin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438934.png)





![N-[(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B1438944.png)


![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1438951.png)

![3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione](/img/structure/B1438955.png)


